2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid
Description
2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a synthetic organic compound with the molecular formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.06 g/mol (calculated from atomic masses). Its CAS registry number is 1098384-79-2 . Structurally, it consists of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, linked via a formamido group to an acetic acid moiety.
Properties
IUPAC Name |
2-[(5,6-dichloropyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-5-1-4(2-11-7(5)10)8(15)12-3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNHUINXQWOQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5,6-Dichloronicotinoyl Chloride
5,6-Dichloronicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. Catalytic dimethylformamide (DMF) accelerates the reaction, producing the acyl chloride intermediate.
Reaction Conditions:
Coupling with Glycine
The acyl chloride is reacted with glycine in aqueous sodium hydroxide (NaOH) or in the presence of a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts.
Optimized Protocol:
- Dissolve glycine (1.0 equiv) in 10% NaOH (aq).
- Add 5,6-dichloronicotinoyl chloride (1.05 equiv) dropwise at 0–5°C.
- Stir for 2 hours, acidify with HCl to pH 2–3, and extract with ethyl acetate.
- Crystallize from ethanol/water (1:1) to obtain the pure product.
Key Data:
Solid-Phase Synthesis Using Coupling Agents
Alternative methods employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), with hydroxybenzotriazole (HOBt) as an activator.
Reaction Mechanism
The carboxylic acid group of 5,6-dichloronicotinic acid is activated to an O-acylisourea intermediate, which reacts with glycine’s amine group.
Procedure:
- Dissolve 5,6-dichloronicotinic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF.
- Add EDC (1.5 equiv) and stir for 30 minutes.
- Introduce glycine (1.1 equiv) and stir at room temperature for 12–18 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advantages:
Challenges:
Catalytic Hydrogenation of Nitrile Precursors
A less common approach involves reducing a nitrile intermediate to the primary amine, followed by acylation.
Synthesis of 3-Cyano-5,6-dichloropyridine
5,6-Dichloropyridine-3-carbonitrile is prepared via Rosenmund-von Braun reaction using CuCN in dimethyl sulfoxide (DMSO) at 150°C.
Reaction Scheme:
$$ \text{5,6-Dichloro-3-iodopyridine} + \text{CuCN} \rightarrow \text{5,6-Dichloropyridine-3-carbonitrile} + \text{CuI} $$
Hydrogenation and Acylation
The nitrile is hydrogenated over Raney nickel (H₂, 40 psi) to 5,6-dichloropyridin-3-amine, which is then acylated with chloroacetic acid under basic conditions.
Critical Parameters:
- Hydrogenation Temperature: 50–60°C
- Catalyst: Raney Ni (10 wt%)
- Acylation Base: K₂CO₃ in acetone
- Overall Yield: 60–68%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acylation (Section 1) | 78–85 | ≥95 | High | Moderate |
| Solid-Phase (Section 2) | 65–72 | ≥98 | Medium | High |
| Hydrogenation (Section 3) | 60–68 | ≥90 | Low | Low |
Key Findings:
- The acylation route (Section 1) is industrially preferred due to scalability and yield.
- Solid-phase synthesis (Section 2) offers higher purity but is cost-prohibitive for large batches.
- Hydrogenation (Section 3) is limited by multi-step complexity and lower efficiency.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (DMSO-d₆): δ 12.65 (s, 1H, COOH), 8.52 (d, J = 2.4 Hz, 1H, Py-H), 8.21 (d, J = 2.4 Hz, 1H, Py-H), 4.12 (s, 2H, CH₂), 3.95 (s, 2H, NH₂).
- IR (KBr): 3300 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).
Chromatographic Validation:
- HPLC: Retention time 6.8 min (C18 column, MeCN/H₂O 60:40, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid possess significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating potential as antibacterial agents .
2. Anticancer Properties
The compound has been investigated for its cytotoxic effects against cancer cells. In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor survival.
3. Central Nervous System Effects
There is emerging evidence that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders. This interaction could pave the way for developing treatments for conditions like Alzheimer's disease and other cognitive impairments .
Agricultural Applications
1. Plant Growth Regulators
The compound has potential applications as a plant growth regulator. Its structural similarity to known phytohormones suggests it could influence plant growth and development processes, such as root elongation and flowering time . This application could be particularly beneficial in enhancing crop yields and resilience against environmental stressors.
2. Pest Control
Research is underway to explore the use of this compound as an environmentally friendly pesticide alternative. Its efficacy against specific pests could provide a sustainable option for pest management in agriculture .
Synthesis and Chemical Applications
1. Building Block for Drug Development
this compound serves as a versatile building block in the synthesis of various biologically active compounds. It can be utilized to create derivatives that may enhance pharmacological properties or reduce side effects .
2. Synthesis of Novel Compounds
The compound is involved in synthesizing other chemical entities through various reactions, including amide bond formation and coupling reactions with other functional groups. This versatility makes it a valuable intermediate in pharmaceutical chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets. The dichloropyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The formamido and acetic acid groups may also play a role in binding to biological molecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid with structurally related compounds, focusing on molecular properties, substituent patterns, and inferred physicochemical characteristics.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural/Functional Differences |
|---|---|---|---|---|
| This compound | C₈H₆Cl₂N₂O₃ | 249.06 | 5,6-dichloro-pyridine | Reference compound: High halogen content may enhance electronegativity and lipophilicity. |
| 2-[(6-Chloropyridin-3-yl)formamido]acetic acid | C₈H₇ClN₂O₃ | 214.55 | 6-chloro-pyridine | Single chlorine substitution reduces electronegativity; may lower stability compared to dichloro analogs. |
| 2-[(Thiophen-3-yl)formamido]acetic acid | C₇H₇NO₃S | 185.20 | Thiophene (sulfur heterocycle) | Replacing pyridine with thiophene introduces sulfur, increasing polarizability but reducing basicity. |
| 3-Hydroxyhippuric acid | C₉H₉NO₄ | 195.17 | 3-hydroxy-phenyl | Hydroxyl group enhances aqueous solubility; lacks halogen substituents. |
| 2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid | C₉H₇ClFNO₃ | 231.61 | 2-chloro-6-fluoro-phenyl | Mixed halogen substitution on benzene ring; fluorine may improve metabolic stability. |
| 2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid | C₁₁H₈ClNO₃S | 269.70 | Benzothiophene with 3-chloro substitution | Larger aromatic system increases lipophilicity; sulfur atom may influence redox properties. |
| 2-(2,5,6-Trichloropyridin-3-yl)acetic acid | C₇H₄Cl₃NO₂ | 240.47 | 2,5,6-trichloro-pyridine | Three chlorine atoms enhance hydrophobicity; potential steric hindrance effects. |
Key Findings from Structural Comparisons :
Halogen Substitution: The dichloro and trichloro pyridine derivatives exhibit higher molecular weights and lipophilicity compared to mono-halogenated analogs. Increased halogen content may improve binding affinity to hydrophobic targets but reduce aqueous solubility .
Heterocyclic Core Variations :
- Replacing pyridine with thiophene (e.g., 2-[(thiophen-3-yl)formamido]acetic acid) introduces sulfur, which may alter electronic distribution and hydrogen-bonding capacity .
- Benzothiophene-containing analogs (e.g., 2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid) exhibit higher molecular weights and extended aromatic systems, likely increasing membrane permeability .
Solubility and Stability: Hydroxyl-substituted derivatives (e.g., 3-Hydroxyhippuric acid) demonstrate superior aqueous solubility due to polar functional groups, whereas halogenated analogs are more suited for lipid-rich environments .
Biological Activity
2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies pertaining to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dichloropyridine with formamide followed by acylation with chloroacetic acid. The reaction conditions often utilize bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vivo experiments have shown that it can reduce inflammation markers in animal models. Specifically, it has been tested in carrageenan-induced paw edema models, where it exhibited a significant reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The dichloropyridine moiety may inhibit enzymes involved in inflammatory pathways, while the formamido and acetic acid groups contribute to binding interactions that modulate biological activity.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory efficacy of various derivatives of similar compounds. It was found that several derivatives showed comparable activity to diclofenac in reducing inflammation in rat models. The results indicated a dose-dependent response with significant inhibition of paw edema at higher concentrations .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against a range of pathogens. The compound demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis
To understand the uniqueness and efficacy of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Dichloropyridine ring with formamido and acetic acid groups | High | Significant |
| 2-(2,6-Dichloropyridin-3-yl)acetic acid | Similar structure but lacks formamido group | Moderate | Moderate |
| 2,5-Dichloropyridine | Lacks functional groups present in target compound | Low | Low |
Q & A
Q. What are the recommended synthetic routes for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide bond formation between 5,6-dichloropyridine-3-carboxylic acid and glycine derivatives. A common approach involves using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
- Purification via reverse-phase HPLC or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted starting materials) using C18 columns and a water/acetonitrile gradient with 0.1% formic acid .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the formamido linkage (δ ~8.5 ppm for CONH) and pyridinyl chlorine substituents .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for in vitro assays?
- Methodological Answer : Solubility data (Table 1) indicates polar aprotic solvents (e.g., DMSO) are optimal for stock solutions. For aqueous buffers (pH 7.4), co-solvents like ethanol (<5% v/v) may be required. Precipitation risks in high-salt conditions necessitate pre-testing via dynamic light scattering (DLS) .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~20 |
| Water (pH 7) | <1 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Receptor Binding Assays : Validate target specificity using competitive binding studies with labeled ligands (e.g., radioligands or fluorescent probes) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate bioactivity with pharmacokinetic parameters .
- Batch Variability : Characterize impurities (e.g., dichloropyridine isomers) using high-resolution mass spectrometry (HRMS) .
Q. What computational strategies are suitable for predicting the compound’s metabolic stability and off-target interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots .
- Molecular Dynamics (MD) : Simulate aqueous solubility and membrane permeability (logP) with force fields like AMBER or CHARMM .
- QSAR Models : Train datasets on structurally related acyl glycines (e.g., 3-hydroxyhippuric acid) to forecast ADME properties .
Q. What experimental designs are recommended for probing the compound’s mechanism of action in disease models?
- Methodological Answer :
- In Vivo Models : Use CRISPR-engineered rodents with knock-in mutations in putative target genes (e.g., inflammatory mediators) .
- Transcriptomics : Pair RNA-seq with compound treatment to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
- Isotope Tracing : Incorporate ¹³C-labeled acetic acid moieties to track metabolic incorporation into cellular biomolecules .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability studies must standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
